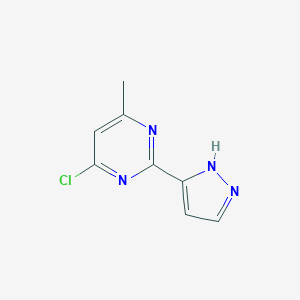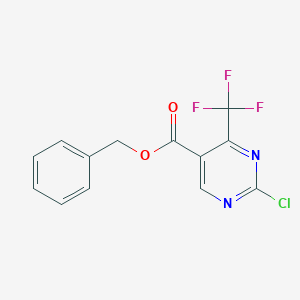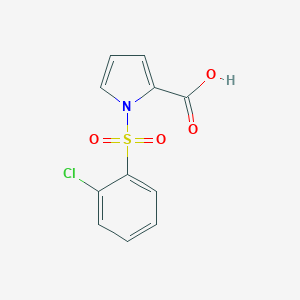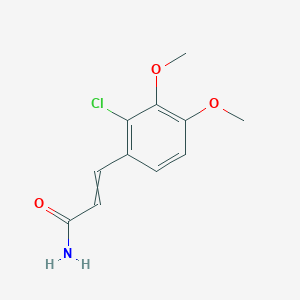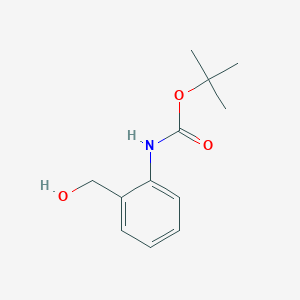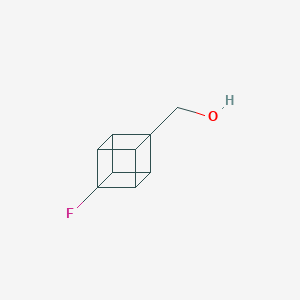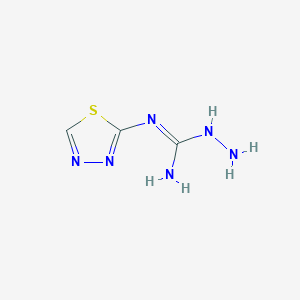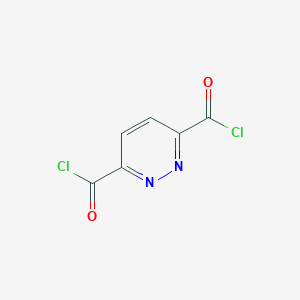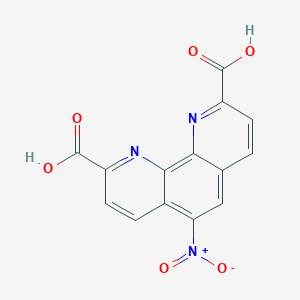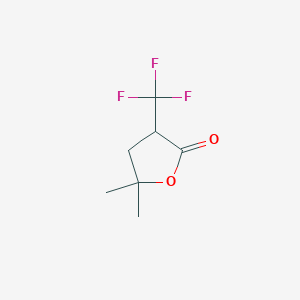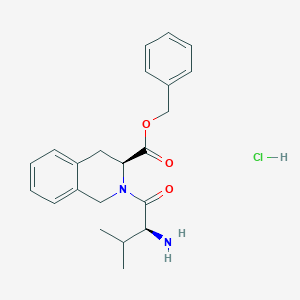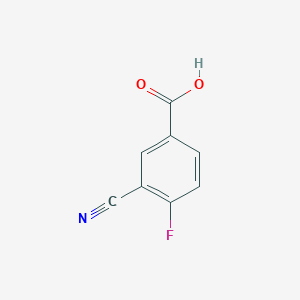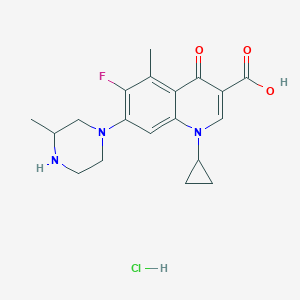
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- is not fully understood. However, studies have shown that it can modulate various signaling pathways and enzymes, leading to its potential therapeutic effects. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In addition, it has also been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- in lab experiments is its ability to selectively modulate specific enzymes and signaling pathways, making it a useful tool for studying various biological processes. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)-. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and inflammation. Another direction is to study its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to make it more useful in lab experiments and potential therapeutic applications.
Conclusion:
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in various diseases, chiral building block properties, and ability to selectively modulate specific enzymes and signaling pathways make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- can be synthesized through various methods. One of the most common methods is the use of a Grignard reagent, which involves the reaction of 3-methylcyclopentanone with magnesium and subsequent reaction with methyl iodide. Other methods include the use of organolithium reagents and alkylation reactions.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, it has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
170422-97-6 |
|---|---|
Produktname |
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (1R,2S,3S)-3-hydroxy-2-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5-6(8(10)11-2)3-4-7(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m0/s1 |
InChI-Schlüssel |
SRIYPTQPWIKBOC-XVMARJQXSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](CC[C@@H]1O)C(=O)OC |
SMILES |
CC1C(CCC1O)C(=O)OC |
Kanonische SMILES |
CC1C(CCC1O)C(=O)OC |
Synonyme |
Cyclopentanecarboxylic acid, 3-hydroxy-2-methyl-, methyl ester, (1alpha,2beta,3alpha)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



